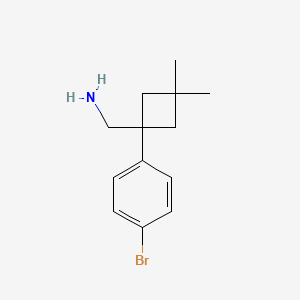
(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine
Übersicht
Beschreibung
The compound “(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine” is a chemical compound with the empirical formula C10H12BrN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCC1(C2=CC=C(C=C2)Br)CC1 . The InChI key for this compound is SOZRMVNRGDOZBY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 226.11 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis of δ-Opioid Receptor Ligands
This compound has been utilized as a synthetic intermediate in the creation of δ-opioid receptor ligands . These ligands are crucial for the development of pain management drugs, as they target the δ-opioid receptor, which plays a significant role in the modulation of pain and is a potential target for non-addictive analgesics.
Antifungal Agents
The compound serves as a precursor in the synthesis of antifungal agents . These agents are essential in combating fungal infections, which can range from superficial skin conditions to life-threatening systemic diseases, especially in immunocompromised individuals.
Suzuki Cross-Coupling Reactions
It is used in Suzuki cross-coupling reactions to create a variety of imine derivatives . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, leading to the production of various pharmaceuticals and polymers.
Density Functional Theory (DFT) Studies
The compound’s derivatives have been the subject of DFT studies to explore their structural properties . DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of molecules, which is fundamental in predicting reactivity and properties of chemical compounds.
Neutrophil Biology Research
As a synthetic intermediate, this compound may be used in research related to neutrophil biology . Neutrophils are a type of white blood cell that plays a critical role in the immune response, and understanding their function can lead to advances in treating inflammatory diseases.
Development of Coordination Chemistry
Imines, such as those derived from this compound, are significant in the development of coordination chemistry . They can act as ligands to form complex structures with metals, which are important in catalysis and the synthesis of metallopharmaceuticals.
Pharmaceutical Potential Exploration
Computational studies on the synthesized derivatives of this compound have been carried out to determine their pharmaceutical potential . This includes predicting biological activities like antimicrobial, analgesic, anticonvulsant, anticancer, and antioxidant properties.
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromobenzylamine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUVVEVALVZTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




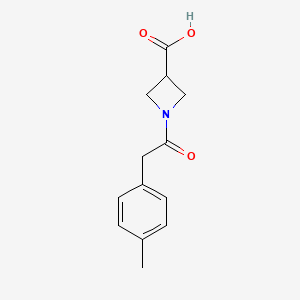
![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)
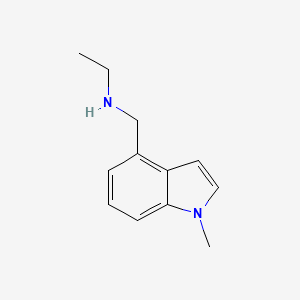
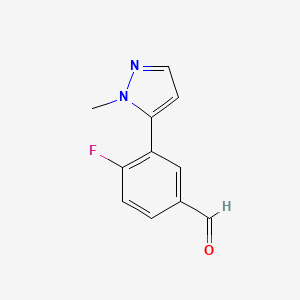

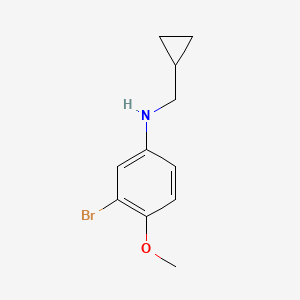

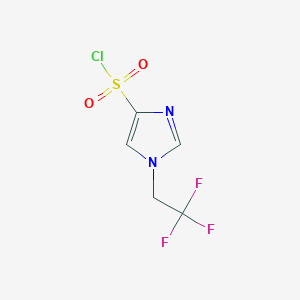
![(Prop-2-yn-1-yl)[1-(pyrazin-2-yl)ethyl]amine](/img/structure/B1469230.png)

![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)

![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)